molecular formula C9H9ClO4 B2930573 2-Chloro-3,5-dimethoxybenzoic acid CAS No. 1134-08-3

2-Chloro-3,5-dimethoxybenzoic acid

Cat. No. B2930573
CAS RN: 1134-08-3
M. Wt: 216.62
InChI Key: UMQJAFDUZIGZMO-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethoxybenzoic acid is a chemical compound with the CAS Number: 1134-08-3 . It has a molecular weight of 216.62 . The IUPAC name for this compound is 2-chloro-3,5-dimethoxybenzoic acid .


Molecular Structure Analysis

The InChI code for 2-Chloro-3,5-dimethoxybenzoic acid is 1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3,5-dimethoxybenzoic acid are not available, it’s known that similar compounds like 3,5-Dimethoxybenzoic acid can be used as reactants for the synthesis of various compounds .


Physical And Chemical Properties Analysis

2-Chloro-3,5-dimethoxybenzoic acid has a melting point range of 181-185 degrees Celsius .

Scientific Research Applications

  • Synthesis and Optimization : In the field of organic synthesis, 2-Chloro-3,5-dimethoxybenzoic acid has been identified as a side product in the synthesis of 3,4-dimethoxybenzoic acid. An optimization study for this synthesis process highlighted the influence of different variables on the yield and formation of this side product (Bjørsvik & Norman, 1999).

  • Crystallography and Molecular Interactions : Research in crystallography revealed that 3,5-Dimethoxybenzoic acid is planar and forms hydrogen-bonded cyclic dimers. This study provides insight into the molecular interactions and structural properties of substances related to 2-Chloro-3,5-dimethoxybenzoic acid (Lynch et al., 1994).

  • Chemical Characterization and Industrial Application : An article focused on the synthesis and characterization of 3,5-Dimethoxyphthalic Anhydride, derived from methyl 3,5-dimethoxybenzoate, which is a related compound to 2-Chloro-3,5-dimethoxybenzoic acid. This research has implications for industrial applications in synthesizing various compounds (Liu Zuliang, 2007).

  • Environmental Photochemistry : A study on the photochemical behavior of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), which is structurally similar to 2-Chloro-3,5-dimethoxybenzoic acid, revealed novel pH-dependent photosubstitution pathways in aqueous solutions. This research is significant for understanding environmental photochemistry (Dallin et al., 2009).

  • Medicinal Intermediate Synthesis : In the medicinal chemistry domain, 3,5-dimethoxybenzoic acid, a compound related to 2-Chloro-3,5-dimethoxybenzoic acid, has been used in a new process for synthesizing intermediates for HIV restrainers, highlighting its potential in pharmaceutical applications (Zhang et al., 2007).

Mechanism of Action

Target of Action

It is known that this compound can be used as a reagent in organic synthesis .

Mode of Action

It is known to be an electrophilic compound . Electrophiles are species that are attracted to electrons and tend to accept electrons to form a new bond. This property allows 2-Chloro-3,5-dimethoxybenzoic acid to interact with other compounds in organic synthesis reactions.

Biochemical Pathways

It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of an organoboron compound (like 2-Chloro-3,5-dimethoxybenzoic acid) with a halide or pseudohalide using a palladium catalyst .

properties

IUPAC Name

2-chloro-3,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJAFDUZIGZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dimethoxybenzoic acid

Synthesis routes and methods

Procedure details

Into a solution of 12 g (52.0 mmol) of 2-chloro-3,5-dimethoxy-benzoic acid methyl ester (prepared according to the method of T. R. Kasturi and E. M. Abraham, Indian Journal of Chemistry, 1973; 11:1099-1104) in 40 mL of methanol was added 60 mL (60 mmol) of 1N potassium hydroxide solution. After stirring overnight at room temperature, the methanol was removed in vacuo, and the residue was suspended in 800 mL of water. The aqueous layer was extracted three times with diethyl ether and the acidified with concentrated hydrochloric acid to a pH of 3. The resulting white solid was filtered, washed well with water, and air-dried to give 9.82 g (87%) of the title compound.
Name
2-chloro-3,5-dimethoxy-benzoic acid methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
87%

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